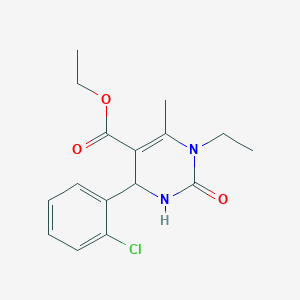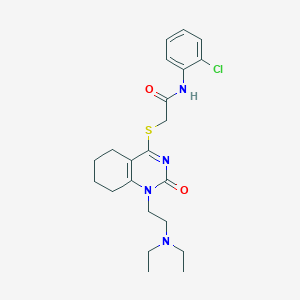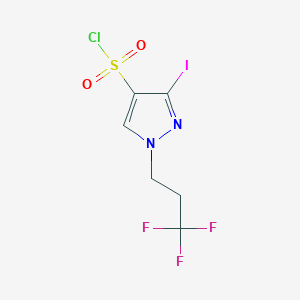![molecular formula C15H13N5O2S2 B2701305 3-methoxy-1-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-4-carboxamide CAS No. 1207045-05-3](/img/structure/B2701305.png)
3-methoxy-1-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a pyrazole ring, a benzo-bis(thiazole) moiety, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also used in the production of specialty chemicals and intermediates for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzo-bis(thiazole) moiety: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a dicarbonyl compound in the presence of a dehydrating agent.
Coupling of the pyrazole and benzo-bis(thiazole) units: This is typically done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Methyl iodide for methylation, sodium methoxide for methoxylation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Mecanismo De Acción
The mechanism of action of 3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methoxy-1-methyl-N-(benzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide
- 3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxylic acid
- 3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxylate
Uniqueness
The uniqueness of 3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and structural features. The presence of the methoxy, methyl, and carboxamide groups, along with the benzo-bis(thiazole) moiety, imparts unique chemical properties and reactivity to the compound, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-7-16-11-10(23-7)5-4-9-12(11)24-15(17-9)18-13(21)8-6-20(2)19-14(8)22-3/h4-6H,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPBUZKJDZYLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CN(N=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid](/img/structure/B2701230.png)

![Spiro[indoline-3,2'-[1,3]dioxan]-2-one](/img/structure/B2701232.png)
![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2701234.png)
![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2701237.png)
![N-(4-methoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2701238.png)
![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)


